molecular formula C21H17ClN2O4 B6547218 methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946309-63-3

methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547218
CAS No.: 946309-63-3
M. Wt: 396.8 g/mol
InChI Key: NEXJQCUQLZUULM-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 4-chlorophenylmethyl intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.

    Construction of the dihydropyridine ring: This step often uses a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Amidation: The intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific biological context and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
  • Methyl 4-{1-[(4-bromophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
  • Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Uniqueness

Methyl 4-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl 4-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-28-21(27)15-4-9-18(10-5-15)23-20(26)16-6-11-19(25)24(13-16)12-14-2-7-17(22)8-3-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXJQCUQLZUULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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